N7-Methyl vs. N9-Methyl Isomer: Impact on CDK Inhibitor Binding Mode
The N7-methyl substitution in 6-Chloro-2-cyclopropyl-7-methyl-7H-purine is crucial for mimicking the ATP adenine ring in specific CDK family kinases. Patent disclosures on purine CDK inhibitors indicate that N7-substituted purines interact with the kinase hinge region via a distinct hydrogen-bond acceptor/donor pattern compared to N9-substituted isomers [1]. While specific Ki data for this exact compound is not publicly disclosed in peer-reviewed literature, the general class of N7-substituted purines demonstrates higher selectivity for CDK2 over CDK4 when compared to their N9-substituted counterparts, a selectivity window that is critical for avoiding CDK4-associated bone marrow toxicity.
| Evidence Dimension | Kinase Hinge-Region Binding Mode and CDK Isoform Selectivity |
|---|---|
| Target Compound Data | N7-methylpurine scaffold; predicted selectivity for CDK2/cyclin A |
| Comparator Or Baseline | N9-methylpurine scaffold (e.g., olomoucine class); broader CDK inhibition profile |
| Quantified Difference | Qualitative selectivity shift; specific comparative Ki values not available for this exact compound in public domain. |
| Conditions | In silico modeling and general SAR from CDK inhibitor patents (e.g., RU2461559C2, GB0219054D0). |
Why This Matters
Procurement of the correct N7-methyl isomer is essential for maintaining SAR fidelity in CDK inhibitor programs, where even a single atom shift in substitution can invert kinase selectivity profiles.
- [1] Patent RU2461559C2. Compounds. 2012. Discloses structure-activity relationships for N7-substituted purine CDK inhibitors. View Source
